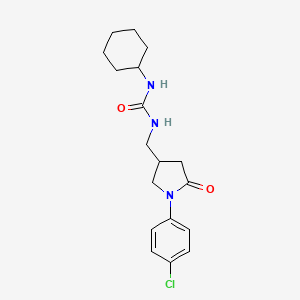
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea” is a complex organic molecule. It contains a pyrrolidinone ring (a five-membered ring with nitrogen and a carbonyl group), a phenyl ring (a six-membered carbon ring) with a chlorine substituent, and a urea group (a functional group with the pattern -NH-CO-NH-). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to introduce the pyrrolidinone, phenyl, and urea groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the pyrrolidinone, phenyl, and urea groups could make it reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. Techniques such as infrared spectroscopy, NMR spectroscopy, and mass spectrometry could be used to analyze these properties .Aplicaciones Científicas De Investigación
Synthesis and Anticancer/Antimicrobial Potential
Research has led to the development of novel compounds with potential anticancer and antimicrobial properties. One study focused on the synthesis of new heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine moieties. These compounds demonstrated significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), with one compound showing notably high potency. Additionally, these synthesized compounds exhibited considerable in vitro antibacterial and antifungal activities, suggesting their potential as pharmaceutical agents to combat microbial resistance (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
Structural Characterization and Antimicrobial Activity
Another study introduced a novel bicyclic thiohydantoin fused to pyrrolidine compound, highlighting its synthesis and comprehensive structural characterization through various spectroanalytical techniques. The compound’s acid dissociation constants were determined, offering insight into its chemical behavior. Notably, this compound displayed antibacterial activity against a range of bacterial strains and antimycobacterial activity, presenting a new avenue for antimicrobial drug development (Yahya Nural, Muge Gemili, N. Seferoğlu, E. Şahin, Mahmut Ülger, H. Sarı, 2018).
Green and Efficient Synthesis
The synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA) in a water-cyclohexane liquid-liquid system using recombinant Escherichia coli as a whole-cell catalyst was explored. This method retains over 60% of its catalytic activity after five reuse cycles, highlighting an eco-friendly and efficient approach to synthesizing complex organic compounds. The developed microreaction system facilitated a significant reduction in reaction time while achieving high yields and enantiomeric excess, showcasing the potential of biocatalysis in organic synthesis (Qiang Chen, Mingzhao Guo, Yue Bi, G. Qu, Zhoutong Sun, Yujun Wang, G. Luo, 2021).
Safety And Hazards
Direcciones Futuras
The future research directions for this compound could involve further studies to fully understand its chemical and biological properties. This could include more detailed studies of its synthesis, structure, reactivity, and mechanism of action, as well as investigations into potential applications .
Propiedades
IUPAC Name |
1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2/c19-14-6-8-16(9-7-14)22-12-13(10-17(22)23)11-20-18(24)21-15-4-2-1-3-5-15/h6-9,13,15H,1-5,10-12H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESTXECNWYLAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

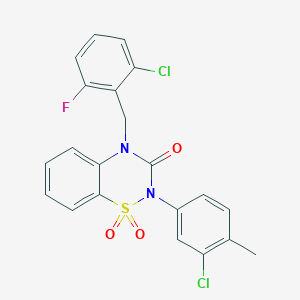
![3-methyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2681482.png)
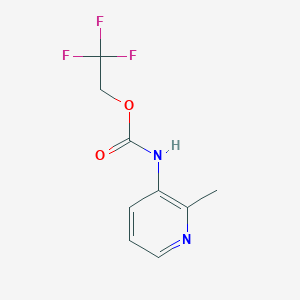
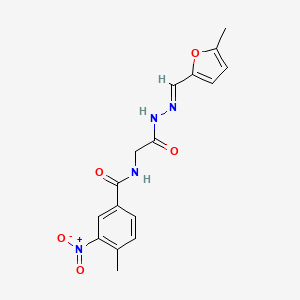
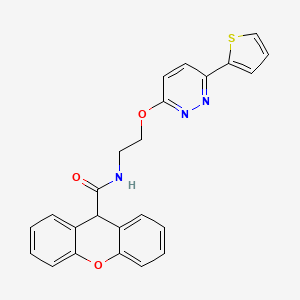
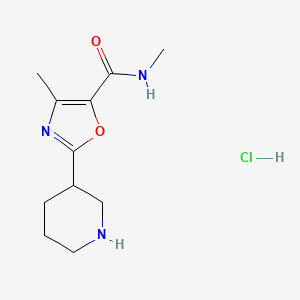
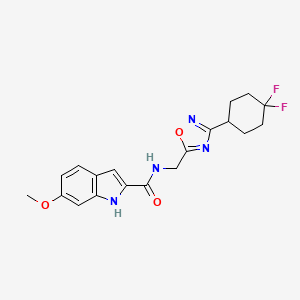
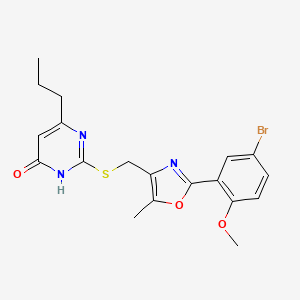
![1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2681493.png)
![1,3-bis(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2681494.png)
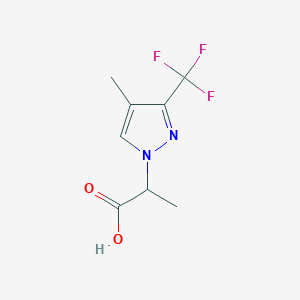
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide](/img/structure/B2681496.png)
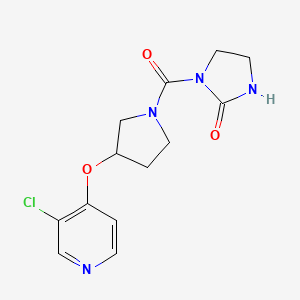
![[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B2681498.png)